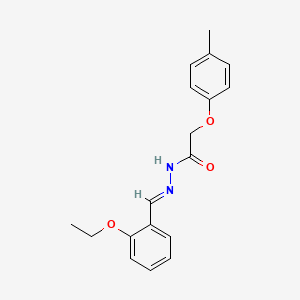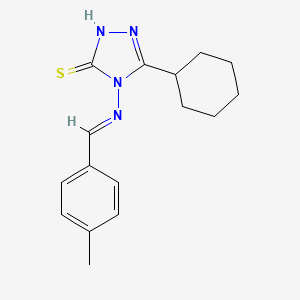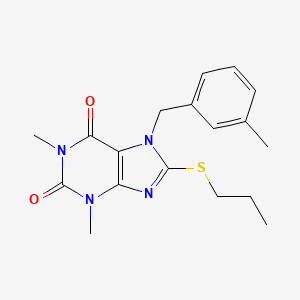
N'-(2-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an ethoxybenzylidene group and a methylphenoxyacetohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 2-(4-methylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The ethoxy and methylphenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N’-(2-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N’-(2-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxybenzylidene and methylphenoxy groups can interact with specific binding sites, leading to changes in biological activity. The hydrazide moiety can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(2-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
- N’-(2-Ethoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide
- N’-(2-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
Uniqueness
N’-(2-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is unique due to the specific combination of ethoxybenzylidene and methylphenoxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
303083-36-5 |
|---|---|
Fórmula molecular |
C18H20N2O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-22-17-7-5-4-6-15(17)12-19-20-18(21)13-23-16-10-8-14(2)9-11-16/h4-12H,3,13H2,1-2H3,(H,20,21)/b19-12+ |
Clave InChI |
VGMPAVBUELFYHF-XDHOZWIPSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)C |
SMILES canónico |
CCOC1=CC=CC=C1C=NNC(=O)COC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B11974096.png)
![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11974098.png)
![2,4-dibromo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11974102.png)



![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11974118.png)
![Benzyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974124.png)


